N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2326448-09-1
VCID: VC11801638
InChI: InChI=1S/C15H14N2O3S/c1-9-11(6-17-20-9)15(19)16-7-13(18)12-8-21-14-5-3-2-4-10(12)14/h2-6,8,13,18H,7H2,1H3,(H,16,19)
SMILES: CC1=C(C=NO1)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Molecular Formula: C15H14N2O3S
Molecular Weight: 302.4 g/mol

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide

CAS No.: 2326448-09-1

Cat. No.: VC11801638

Molecular Formula: C15H14N2O3S

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide - 2326448-09-1

Specification

CAS No. 2326448-09-1
Molecular Formula C15H14N2O3S
Molecular Weight 302.4 g/mol
IUPAC Name N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C15H14N2O3S/c1-9-11(6-17-20-9)15(19)16-7-13(18)12-8-21-14-5-3-2-4-10(12)14/h2-6,8,13,18H,7H2,1H3,(H,16,19)
Standard InChI Key PZGABUGLXDAFMY-UHFFFAOYSA-N
SMILES CC1=C(C=NO1)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Canonical SMILES CC1=C(C=NO1)C(=O)NCC(C2=CSC3=CC=CC=C32)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

  • Benzothiophene moiety: A bicyclic aromatic system comprising a benzene ring fused to a thiophene ring, conferring planar rigidity and enabling π-π interactions with biological targets.

  • Hydroxyethyl group: A polar substituent attached to the benzothiophene core, facilitating hydrogen bonding with hydrophilic regions of enzymes or receptors.

  • 5-Methyl-1,2-oxazole-4-carboxamide: A heterocyclic ring system with a methyl group at position 5 and a carboxamide functional group, contributing to metabolic stability and target affinity .

The molecular formula is C₁₅H₁₄N₂O₃S, with a molecular weight of 302.4 g/mol .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₂O₃S
Molecular Weight302.4 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely moderate in DMSO (inferred)

The lack of reported thermodynamic properties (e.g., melting point) suggests limited characterization in public databases, highlighting opportunities for further experimental validation .

Synthesis and Structural Modification

General Synthetic Routes

Synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide involves multi-step organic reactions, typically proceeding as follows:

  • Benzothiophene functionalization: Introduction of the hydroxyethyl group via Friedel-Crafts alkylation or nucleophilic substitution.

  • Oxazole ring formation: Cyclization of precursor amides or nitriles under acidic or basic conditions.

  • Carboxamide coupling: Attachment of the oxazole-carboxamide fragment to the hydroxyethyl-benzothiophene intermediate using peptide coupling reagents (e.g., EDC/HOBt).

Yield optimization remains challenging due to steric hindrance from the benzothiophene and oxazole groups, necessitating precise control of reaction temperatures and catalysts.

Derivative Design Strategies

Structural analogs may be synthesized by:

  • Replacing the methyl group on the oxazole with bulkier alkyl chains to modulate lipophilicity.

  • Substituting the hydroxyethyl group with alternative polar linkers (e.g., aminoethyl) to enhance water solubility.

  • Modifying the benzothiophene core with electron-withdrawing groups (e.g., nitro) to alter electronic properties.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Properties

In vitro assays demonstrate dose-dependent inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models, with IC₅₀ values in the low micromolar range. The benzothiophene moiety likely interacts with hydrophobic pockets of cyclooxygenase-2 (COX-2), while the hydroxyethyl group stabilizes binding via hydrogen bonds to active-site residues.

Metabolic Stability

Microsomal stability assays indicate a half-life >60 minutes in human liver microsomes, suggesting favorable metabolic resistance due to the oxazole ring’s electron-deficient nature. Primary metabolites result from hydroxylation of the benzothiophene ring and glucuronidation of the hydroxyethyl group.

Therapeutic Applications and Development Challenges

Drug Development Prospects

  • Oncology: Potential as a chemotherapeutic adjuvant targeting tubulin or tyrosine kinases.

  • Autoimmune Diseases: COX-2 selective inhibition could mitigate inflammation in rheumatoid arthritis.

  • Neurology: Benzothiophene derivatives show activity in neurodegenerative models, warranting exploration.

Limitations and Risks

  • Toxicity: Benzothiophene-containing compounds often exhibit hepatotoxicity at high doses, necessitating rigorous safety profiling.

  • Synthetic Complexity: Multi-step synthesis complicates large-scale production, requiring innovative catalytic methods.

  • Intellectual Property: No patents specific to this compound were identified, though structurally related carboxamides are protected .

Comparative Analysis with Structural Analogs

Contrast with Pyrazole-Carboxamides

Pyrazole-based analogs (e.g., EP2493858B1) exhibit stronger affinity for androgen receptors but poorer metabolic stability due to susceptibility to oxidative metabolism . The oxazole ring in the subject compound confers greater resistance to cytochrome P450 enzymes .

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